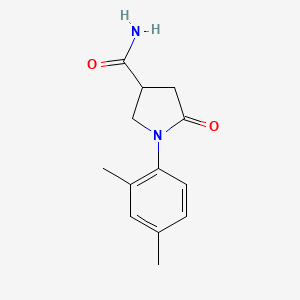
3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenylsulfonyl group, a pyridinyl group, and a tetrahydropyran moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the phenylsulfonyl group: This can be achieved by reacting a phenyl compound with sulfonyl chloride in the presence of a base.
Introduction of the pyridinyl group: This step involves the coupling of a pyridine derivative with the intermediate product from the first step, often using a palladium-catalyzed cross-coupling reaction.
Formation of the tetrahydropyran moiety: This can be done through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the tetrahydropyran ring.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted products depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonyl or pyridinyl groups.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfonyl group can interact with various biological targets, while the pyridinyl and tetrahydropyran moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide: Lacks the tetrahydropyran moiety, which may affect its binding properties and reactivity.
3-(phenylsulfonyl)-N-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide: Similar structure but with a different position of the pyridinyl group, which can influence its chemical and biological properties.
Uniqueness
The presence of the tetrahydropyran moiety in 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide makes it unique compared to other similar compounds. This moiety can enhance the compound’s stability, solubility, and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-19(10-14-27(24,25)18-6-2-1-3-7-18)22-20(16-8-12-26-13-9-16)17-5-4-11-21-15-17/h1-7,11,15-16,20H,8-10,12-14H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDFITKDNGDDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)


![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2363360.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)


![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
